Cas no 1861036-91-0 (2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine)

2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1861036-91-0
- 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine
- EN300-1293907
- 5-Pyrimidineethanamine, β-methoxy-
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- Inchi: 1S/C7H11N3O/c1-11-7(2-8)6-3-9-5-10-4-6/h3-5,7H,2,8H2,1H3
- InChI Key: CXSKLDBZCDZSEA-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=CN=C1)CN
Computed Properties
- Exact Mass: 153.090211983g/mol
- Monoisotopic Mass: 153.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Density: 1.126±0.06 g/cm3(Predicted)
- Boiling Point: 264.6±25.0 °C(Predicted)
- pka: 7.22±0.10(Predicted)
2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293907-1.0g |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 1.0g |
$1142.0 | 2023-07-06 | ||
Enamine | EN300-1293907-1000mg |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 1000mg |
$986.0 | 2023-09-30 | ||
Enamine | EN300-1293907-0.25g |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 0.25g |
$1051.0 | 2023-07-06 | ||
Enamine | EN300-1293907-2.5g |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 2.5g |
$2240.0 | 2023-07-06 | ||
Enamine | EN300-1293907-500mg |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1293907-10000mg |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1293907-5000mg |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1293907-0.05g |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 0.05g |
$959.0 | 2023-07-06 | ||
Enamine | EN300-1293907-0.5g |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 0.5g |
$1097.0 | 2023-07-06 | ||
Enamine | EN300-1293907-0.1g |
2-methoxy-2-(pyrimidin-5-yl)ethan-1-amine |
1861036-91-0 | 0.1g |
$1005.0 | 2023-07-06 |
2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Additional information on 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine
Introduction to 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine (CAS No. 1861036-91-0)
2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1861036-91-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrimidin-5-yl substituent and an amine functional group, has garnered attention due to its structural versatility and potential biological activity. The presence of a methoxy group at the second carbon position further enhances its reactivity, making it a valuable intermediate in the development of novel therapeutic agents.
The compound belongs to the broader category of heterocyclic amines, which are widely studied for their pharmacological properties. Pyrimidine derivatives, in particular, are known for their role in various biological processes, including DNA replication, enzyme inhibition, and signal transduction. The specific arrangement of atoms in 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine suggests potential interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The pyrimidin-5-yl moiety in this compound resembles structures found in known kinase inhibitors, such as imatinib and gefitinib. This similarity has prompted investigations into its potential as a lead compound for kinase inhibition studies. Preliminary computational studies suggest that the amine group may facilitate binding to the ATP-binding pockets of kinases, while the methoxy group could modulate interactions with adjacent residues.
Moreover, the synthesis of 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine has been optimized for efficiency and scalability. Modern synthetic methodologies have enabled the production of this compound with high purity, which is crucial for subsequent biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrimidin-5-yl substituent, while nucleophilic substitution reactions have been utilized to install the amine functionality. These advances in synthetic chemistry have made it feasible to explore the pharmacological potential of this compound more comprehensively.
The biological evaluation of 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine has revealed intriguing properties that warrant further investigation. In vitro assays have shown moderate activity against certain kinases, particularly those overexpressed in tumor cells. This activity is attributed to the ability of the compound to disrupt normal signaling pathways by inhibiting key enzymes involved in cell proliferation and survival. Additionally, studies suggest that the methoxy group may enhance solubility, improving bioavailability and membrane permeability—a critical factor for drug efficacy.
Recent research has also explored the structural modifications of 2-Methoxy-2-(pyrimidin-5-yl)ethan-1-amine to improve its pharmacokinetic properties. By introducing additional functional groups or altering the substitution pattern on the pyrimidine ring, scientists aim to enhance binding affinity and reduce off-target effects. These modifications are guided by structure-based drug design principles, leveraging computational modeling to predict how changes in molecular structure will impact biological activity.
The therapeutic potential of this compound extends beyond oncology. Emerging evidence suggests that it may also exhibit antimicrobial properties, making it a candidate for developing novel antibiotics or antiviral agents. The unique combination of a pyrimidine core and an amine substituent allows for diverse interactions with microbial enzymes, potentially disrupting essential metabolic pathways.
In conclusion, 2-Methoxy-2-(pyrimidin-5-yilethanamino) (CAS No. 1861036 91 0) represents a promising scaffold for drug discovery due to its structural features and demonstrated biological activity. Ongoing research aims to fully elucidate its mechanism of action and optimize its pharmacological properties for therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play a pivotal role in shaping the future of medicinal chemistry.
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